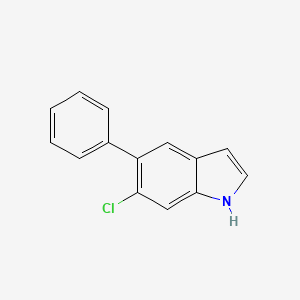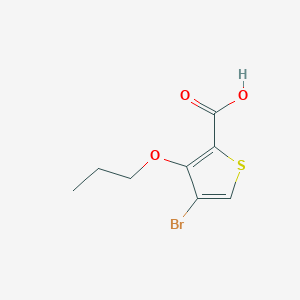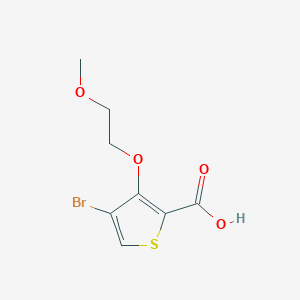
1,2-Propanediol, 3-(3-fluoropropoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Propanediol, 3-(3-fluoropropoxy)- is an organic compound that belongs to the class of propanediols It is characterized by the presence of a fluoropropoxy group attached to the propanediol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Propanediol, 3-(3-fluoropropoxy)- can be achieved through several methods. One common approach involves the reaction of 1,2-propanediol with 3-fluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
The use of transition metal catalysts such as copper, nickel, and cobalt can enhance the efficiency of the hydrogenolysis process .
Análisis De Reacciones Químicas
Types of Reactions
1,2-Propanediol, 3-(3-fluoropropoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoropropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2-Propanediol, 3-(3-fluoropropoxy)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use as a drug intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,2-Propanediol, 3-(3-fluoropropoxy)- involves its interaction with specific molecular targets and pathways. For example, in enzymatic reactions, the compound may act as a substrate or inhibitor, influencing the activity of enzymes such as diol dehydratase. The presence of the fluoropropoxy group can affect the compound’s reactivity and binding affinity, leading to unique biochemical interactions .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluoro-1,2-propanediol: Similar in structure but lacks the additional propoxy group.
1,2-Propanediol: Lacks the fluoropropoxy group, resulting in different chemical properties.
1,3-Propanediol: Differs in the position of the hydroxyl groups, leading to distinct reactivity.
Uniqueness
1,2-Propanediol, 3-(3-fluoropropoxy)- is unique due to the presence of the fluoropropoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
1346521-41-2 |
|---|---|
Fórmula molecular |
C6H13FO3 |
Peso molecular |
152.16 g/mol |
Nombre IUPAC |
3-(3-fluoropropoxy)propane-1,2-diol |
InChI |
InChI=1S/C6H13FO3/c7-2-1-3-10-5-6(9)4-8/h6,8-9H,1-5H2 |
Clave InChI |
CFBLTNKOSVOUKL-UHFFFAOYSA-N |
SMILES canónico |
C(COCC(CO)O)CF |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Hydroxybenzoyl-coenzyme A; (Acyl-CoA); [M+H]+](/img/structure/B12079119.png)
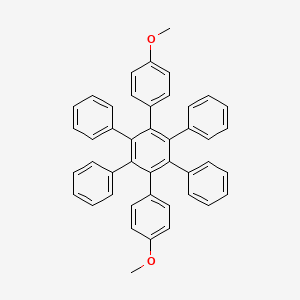



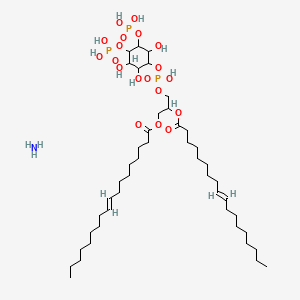
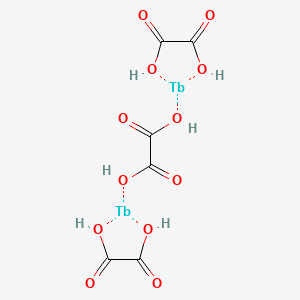


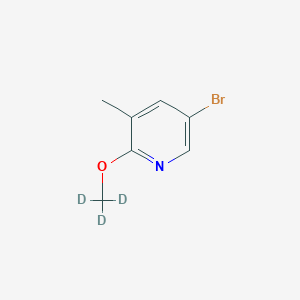
![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
